N-(2,6-dimethylphenyl)-N'-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea
Description
The compound N-(2,6-dimethylphenyl)-N'-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea is a urea derivative featuring a 2,6-dimethylphenyl group and a 4-methyl-1,2,3-thiadiazol-5-yl moiety connected via a sulfanyl-ethyl linker. The 1,2,3-thiadiazole ring system is less common in agrochemicals compared to 1,3,4-thiadiazoles, which may influence its bioactivity and environmental behavior.
Properties
IUPAC Name |
1-(2,6-dimethylphenyl)-3-[2-(4-methylthiadiazol-5-yl)sulfanylethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS2/c1-9-5-4-6-10(2)12(9)16-14(19)15-7-8-20-13-11(3)17-18-21-13/h4-6H,7-8H2,1-3H3,(H2,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHPOXGYNBUVAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NCCSC2=C(N=NS2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-N’-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea typically involves the reaction of 2,6-dimethylaniline with an appropriate isocyanate derivative, followed by the introduction of the thiadiazole moiety. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include steps such as purification through recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-N’-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiadiazole ring, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amine derivatives.
Scientific Research Applications
N-(2,6-dimethylphenyl)-N’-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-N’-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring and urea linkage play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural Analogues in the Urea Class
The following table highlights key structural differences and applications of analogous compounds:
Substituent Effects on Bioactivity
- Thiadiazole Ring Position : The target compound’s 1,2,3-thiadiazole contrasts with tebuthiuron’s 1,3,4-thiadiazole. The latter is more common in agrochemicals due to stability and synthetic accessibility. The 1,2,3 isomer may exhibit distinct metabolic pathways or target interactions .
- Sulfanyl Linker vs. Direct Substitution : The sulfanyl-ethyl chain in the target compound could enhance resistance to hydrolysis compared to oxygen-linked derivatives (e.g., FOE 5043, which has an oxyacetamide group) . This might prolong environmental persistence or alter bioavailability.
Physicochemical and Environmental Properties
- Lipophilicity : The 2,6-dimethylphenyl group likely increases logP (lipophilicity) relative to isoproturon and fluometuron, favoring soil adsorption and root uptake.
- Degradation : Ureas with electron-withdrawing groups (e.g., fluometuron’s CF₃) degrade faster via hydrolysis, whereas the target compound’s thiadiazole and sulfanyl groups may resist microbial degradation .
Mode of Action and Selectivity
While tebuthiuron inhibits photosynthesis by disrupting Photosystem II, the target compound’s mechanism remains speculative. Its 1,2,3-thiadiazole moiety could interact with acetolactate synthase (ALS), akin to sulfonylurea herbicides, though this requires validation .
Biological Activity
N-(2,6-dimethylphenyl)-N'-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The compound features a urea moiety substituted with a 2,6-dimethylphenyl group and a 4-methylthiadiazole group. This structural composition is significant for its biological interactions.
Antitumor Activity
Recent studies have highlighted the antitumor potential of related thiourea and urea derivatives. For instance, compounds containing thiadiazole moieties have demonstrated notable cytotoxic effects against various cancer cell lines. Specifically:
- Cytotoxicity : A study reported that derivatives with similar structural features exhibited GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.7 to 28.7 µM against multiple cancer types, including non-small cell lung cancer (EKVX) and ovarian cancer (OVCAR-4) .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells, which may be attributed to the compound's ability to interfere with cellular signaling pathways .
Antimicrobial Activity
The compound's structural similarities to known antimicrobial agents suggest potential efficacy against bacterial pathogens:
- Minimum Inhibitory Concentration (MIC) : Compounds with the thiadiazole structure have shown MIC values as low as 0.03 µg/mL against Staphylococcus aureus and Streptococcus pyogenes, indicating strong antibacterial properties .
- Broad-Spectrum Activity : Research indicates that derivatives can exhibit broad-spectrum antimicrobial activity, making them candidates for further development in treating infections caused by resistant strains .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of such compounds:
Case Studies
- Anticancer Efficacy : A series of studies evaluated the anticancer properties of thiourea derivatives in vitro. For example, one study found that a derivative similar to this compound showed selective toxicity towards human breast cancer cells with an IC50 value of 15.1 µM .
- Antibacterial Testing : Another study assessed various urea derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds with the thiadiazole scaffold exhibited significant antibacterial activity compared to standard antibiotics .
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for N-(2,6-dimethylphenyl)-N'-{2-[(4-methyl-1,3,4-thiadiazol-5-yl)sulfanyl]ethyl}urea, and how can purity be validated?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the thiadiazole sulfanyl intermediate followed by urea coupling. For example:
Thiadiazole sulfanyl intermediate : React 4-methyl-1,3,4-thiadiazole-5-thiol with 1,2-dibromoethane under basic conditions to form the ethylsulfanyl bridge.
Urea coupling : Use carbodiimide-mediated coupling between 2,6-dimethylphenyl isocyanate and the intermediate amine derivative.
- Validation : Purity is confirmed via HPLC (>98% purity) and structural characterization via H/C NMR (e.g., urea NH peaks at δ 6.8–7.2 ppm) and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this urea derivative?
- Methodological Answer :
- Spectroscopy :
- NMR : H NMR identifies aromatic protons (2,6-dimethylphenyl: δ 2.2–2.4 ppm for CH, δ 6.8–7.1 ppm for aromatic H) and thiadiazole protons (δ 8.1–8.3 ppm).
- FT-IR : Confirm urea C=O stretching (~1640–1680 cm) and NH bending (~1540 cm).
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures purity and stability under assay conditions .
Q. How can preliminary bioactivity screening be designed for this compound?
- Methodological Answer :
- In vitro assays : Use enzyme inhibition assays (e.g., cyclooxygenase-2 for anti-inflammatory potential) at concentrations 1–100 µM.
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish IC values.
- Positive controls : Compare with known urea-based inhibitors (e.g., thiadiazole derivatives from prior studies) .
Advanced Research Questions
Q. How can experimental design (DoE) optimize synthesis yield and reaction conditions?
- Methodological Answer :
- Factors : Temperature, solvent polarity, catalyst concentration, and reaction time.
- Response Surface Methodology (RSM) : Central Composite Design (CCD) to model interactions. For example:
| Factor | Low Level | High Level |
|---|---|---|
| Temperature (°C) | 60 | 100 |
| Catalyst (mol%) | 1 | 5 |
| Solvent (DMF:EtOH) | 1:1 | 3:1 |
- Output : Maximize yield (%) and minimize byproducts. Statistical validation via ANOVA (p < 0.05) .
Q. What computational strategies predict the compound’s reactivity and interaction with biological targets?
- Methodological Answer :
- Quantum Chemistry : Density Functional Theory (DFT) to calculate bond dissociation energies (BDEs) for the urea linkage and thiadiazole ring stability.
- Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., COX-2) using AutoDock Vina. Key parameters:
- Binding affinity : ΔG ≤ -7.0 kcal/mol.
- Hydrogen bonding : Urea NH with Ser530 or Tyr355 residues.
- Machine Learning : Train models on thiadiazole-urea analogs to predict ADMET properties .
Q. How to resolve contradictions in bioactivity data across different assay models?
- Methodological Answer :
- Hypothesis Testing : Compare IC values in cell-free vs. cell-based assays. For instance, poor membrane permeability may explain discrepancies.
- Metabolite Profiling : LC-MS/MS to detect active metabolites in cell lysates.
- Cross-validation : Repeat assays under standardized conditions (e.g., pH 7.4, 37°C) with internal controls .
Q. What methodologies assess environmental fate and degradation pathways of this compound?
- Methodological Answer :
- Photodegradation : Expose to UV light (λ = 254 nm) in aqueous solution; monitor via HPLC.
- Soil Sorption : Batch equilibrium tests (OECD Guideline 106) to determine K (organic carbon partition coefficient).
- Microbial Degradation : Use activated sludge (OECD 301B) to measure biodegradation over 28 days .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
